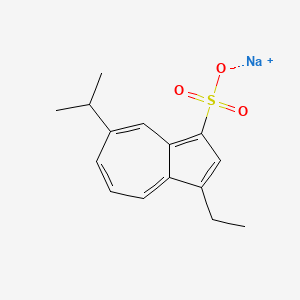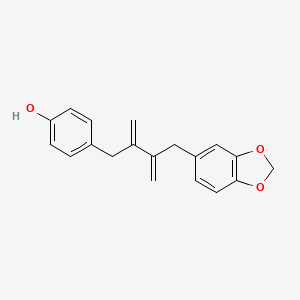
termilignan B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Termilignan B is an olefinic compound that is 2,3-dimethylbuta-1,3-diene substituted by a 4-hydroxyphenyl and a 1,3-benzodioxol-5-yl group. It has been isolated from Terminalia sericea. It has a role as an antibacterial agent and a plant metabolite. It is a member of benzodioxoles, a member of phenols and an olefinic compound.
Aplicaciones Científicas De Investigación
Anti-HIV, Antimalarial, and Antifungal Activities
Termilignan B, a compound isolated from Terminalia bellerica, has demonstrated significant anti-HIV, antimalarial, and antifungal activities in vitro. This finding underscores its potential as a bioactive compound in treating various infectious diseases (Valsaraj et al., 1997).
Antibacterial Properties
Another study highlighted the antibacterial properties of Termilignan B. It showed effectiveness against both Gram-positive and Gram-negative bacteria, with the lowest minimum inhibitory concentration (MIC) against Bacillus subtilis. This discovery points to its potential as an antibacterial agent (Eldeen, van Heerden, & van Staden, 2008).
Potential in Cancer Research
Termilignan B, along with other compounds from Terminalia bellerica, has been studied for its potential in inhibiting estrogen receptor alpha (ER-α), which is a significant factor in breast cancer. This suggests a possible role for Termilignan B in breast cancer treatment and prevention (Chakrabarty, 2017).
Propiedades
Nombre del producto |
termilignan B |
|---|---|
Fórmula molecular |
C19H18O3 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
4-[3-(1,3-benzodioxol-5-ylmethyl)-2-methylidenebut-3-enyl]phenol |
InChI |
InChI=1S/C19H18O3/c1-13(9-15-3-6-17(20)7-4-15)14(2)10-16-5-8-18-19(11-16)22-12-21-18/h3-8,11,20H,1-2,9-10,12H2 |
Clave InChI |
OUIGYUDPNSGJSX-UHFFFAOYSA-N |
SMILES canónico |
C=C(CC1=CC=C(C=C1)O)C(=C)CC2=CC3=C(C=C2)OCO3 |
Sinónimos |
termilignan B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5S,6R)-N-[(Z)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1264808.png)
![7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1264809.png)
![potassium;[(Z)-[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] sulfate](/img/structure/B1264811.png)
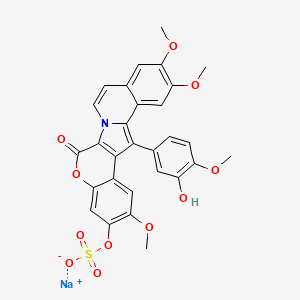
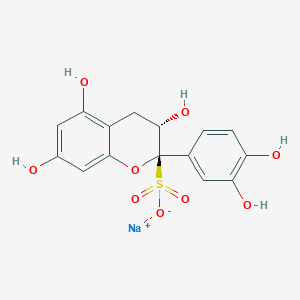
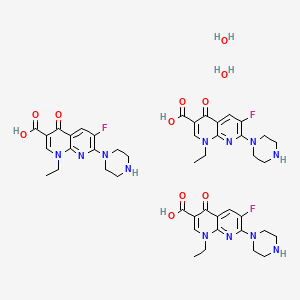

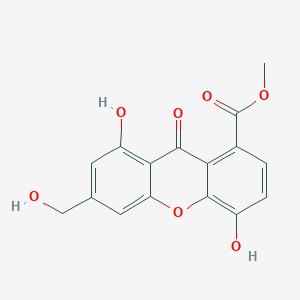

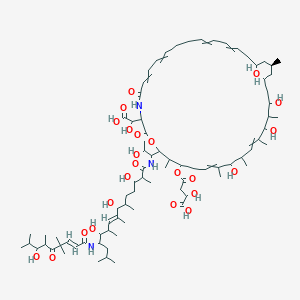
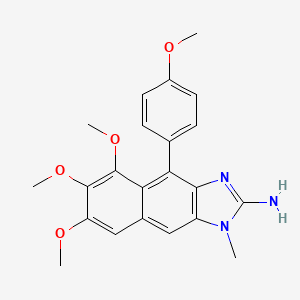
![(8R,9S,13S,14S)-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1264828.png)
